What are the physical and chemical properties of isopropyl dihydrogen phosphate?
What are the physical and chemical properties of isopropyl dihydrogen phosphate?
An In-Depth Technical Guide to Isopropyl Dihydrogen Phosphate for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Isopropyl dihydrogen phosphate (CAS No. 1623-24-1) is a monoalkyl phosphate ester with significant relevance as a chemical intermediate, phosphoantigen, and component in various chemical formulations.[1][2] Its properties are dictated by the interplay between the acidic dihydrogen phosphate headgroup and the isopropyl ester moiety. This guide provides a comprehensive technical overview of its physical and chemical properties, reactivity profile, synthesis, analytical characterization, and safety protocols. The information herein is synthesized to provide researchers and drug development professionals with the foundational knowledge required for its effective application and handling.
Chemical Identity and Molecular Structure
Isopropyl dihydrogen phosphate, systematically named propan-2-yl dihydrogen phosphate, is the product of monophosphorylation of isopropanol.[2][3] Its unique structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility and reactivity.
Chemical Identifiers
A comprehensive list of identifiers for isopropyl dihydrogen phosphate is provided below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 1623-24-1 | [4][5] |
| IUPAC Name | propan-2-yl dihydrogen phosphate | [5][] |
| Molecular Formula | C₃H₉O₄P | [3][4] |
| Molecular Weight | 140.07 g/mol | [4][5] |
| Canonical SMILES | CC(C)OP(=O)(O)O | [3][] |
| InChI Key | QPPQHRDVPBTVEV-UHFFFAOYSA-N | [3][] |
| Synonyms | Monoisopropyl phosphate, Isopropyl acid phosphate, Phosphoric acid, mono(1-methylethyl) ester | [3][4][] |
Molecular Structure
The structure consists of a central phosphorus atom double-bonded to one oxygen, single-bonded to two hydroxyl groups, and single-bonded to an oxygen atom which is ester-linked to an isopropyl group.
Figure 1: 2D Chemical Structure of Isopropyl Dihydrogen Phosphate.
Physicochemical Properties
The physical state and solubility characteristics are crucial for designing experimental conditions, including solvent selection for reactions, formulations, and analytical method development.
| Property | Value | Comments / Conditions | Source(s) |
| Appearance | White crystalline solid | At standard conditions | [4][] |
| Boiling Point | 250.5 °C | Predicted, at 760 mmHg | [4][] |
| Density | 1.347 g/cm³ | Predicted | [4][] |
| Solubility | 73 g/L | In water at 25 °C | [3] |
| Vapor Pressure | 0.00682 mmHg | At 25 °C | [3] |
| pKa₁ | 2.12 | Predicted; first dissociation of the phosphate group. The second pKa is expected to be ~7. | [4] |
| XLogP3-AA | -0.8 | A negative value indicates a preference for hydrophilic environments. | [5] |
Chemical Profile and Reactivity
As a Senior Application Scientist, understanding the causality of a molecule's reactivity is paramount. Isopropyl dihydrogen phosphate's behavior is dominated by the acidic phosphate moiety and the ester linkage, making it susceptible to hydrolysis and corrosive in nature.
Acidity and Corrosive Nature
With a predicted first pKa of 2.12, isopropyl dihydrogen phosphate is a moderately strong acid, comparable to phosphoric acid itself.[4] This acidity is the primary reason for its corrosive nature towards metals and biological tissues.[4][] When in contact with metals, it can evolve flammable hydrogen gas.[3][4] This property necessitates the use of corrosion-resistant equipment (e.g., glass, certain polymers) and stringent personal protective equipment (PPE) during handling.
Hydrolysis of the Phosphate Ester
The ester linkage is the most significant site for chemical transformation. Like other phosphate monoesters, it is susceptible to hydrolysis to yield isopropanol and phosphoric acid. This reaction is a critical consideration for its stability in aqueous solutions.
Mechanism Insight: The hydrolysis of phosphomonoesters is generally faster than that of corresponding phosphodiesters.[7] This can be attributed to the intramolecular participation of the second hydroxyl group, which can act as a general acid or base to facilitate the departure of the alcohol leaving group.[7] The reaction proceeds via a nucleophilic substitution at the phosphorus center, typically involving the attack of a water molecule.[1][7]
Figure 2: Generalized Hydrolysis Pathway of Isopropyl Dihydrogen Phosphate.
Thermal Stability and Decomposition
Isopropyl dihydrogen phosphate is a combustible material, though it does not ignite readily.[3][4] Upon heating, its vapors can form explosive mixtures with air.[3][4] The primary thermal decomposition pathway for alkyl phosphate esters involves the elimination of a phosphorus acid and the corresponding alkene (propene in this case).[8] This process occurs at lower temperatures for alkyl phosphates compared to aryl phosphates or phosphonates.[8] Decomposition can also emit toxic fumes of phosphorus oxides (POx).[3]
General Organophosphate Reactivity
As an organophosphate, it shares reactivity patterns common to this class.
-
Reaction with Reducing Agents: In the presence of strong reducing agents (e.g., hydrides), it is susceptible to the formation of highly toxic and flammable phosphine gas (PH₃).[4]
-
Oxidation: Partial oxidation can lead to the release of toxic phosphorus oxides.[4]
Synthesis and Manufacturing
The synthesis of monoalkyl phosphates like isopropyl dihydrogen phosphate must be carefully controlled to prevent the formation of di- and tri-substituted byproducts.[9] A common and effective laboratory-scale approach involves the phosphorylation of the corresponding alcohol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by controlled hydrolysis.
Representative Synthesis Protocol
Causality: This two-step protocol is designed for selectivity. The first step uses a powerful phosphorylating agent (POCl₃) to form a dichloridate intermediate. The choice of a non-nucleophilic base (like triethylamine or pyridine) is critical to scavenge the HCl byproduct without competing in the reaction. The second step, a carefully controlled hydrolysis with a stoichiometric amount of water, selectively cleaves the P-Cl bonds while leaving the more stable P-O-isopropyl bond intact.
-
Reaction Setup: A three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by phosphorus oxychloride (POCl₃, 1.0 eq.). The solution is cooled to 0 °C in an ice bath.
-
Alcohol Addition: A solution of anhydrous isopropanol (1.0 eq.) and dry triethylamine (1.0 eq.) in anhydrous dichloromethane is prepared and added dropwise to the stirred POCl₃ solution over 30-60 minutes, maintaining the temperature at 0 °C. The reaction mixture will form a slurry as triethylamine hydrochloride precipitates.
-
Intermediate Formation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours to ensure the complete formation of isopropyl phosphorodichloridate.
-
Hydrolysis: The reaction mixture is again cooled to 0 °C. A solution of water (2.0 eq.) and triethylamine (2.0 eq.) in dichloromethane is added dropwise, controlling the exothermic reaction.
-
Workup: The mixture is stirred at room temperature for another 1-2 hours. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure isopropyl dihydrogen phosphate as a white solid.
Figure 3: Key Stages in the Synthesis of Isopropyl Dihydrogen Phosphate.
Analytical Characterization
A multi-technique approach is necessary for the unambiguous identification and purity assessment of isopropyl dihydrogen phosphate. The workflow should confirm the structure, identify impurities, and quantify the material.
Representative Analytical Workflow
Figure 4: General Analytical Workflow for Characterization.
Expected Spectroscopic Features
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.
-
¹H NMR: Expected signals include a septet for the methine proton (-CH) of the isopropyl group coupled to the six methyl protons and potentially to the phosphorus atom. A doublet for the six equivalent methyl protons (-CH₃) coupled to the methine proton. A broad singlet for the two acidic protons (-OH), which may exchange with solvent.
-
¹³C NMR: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.
-
³¹P NMR: A single resonance is expected, with coupling to the methine proton of the isopropyl group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
P=O Stretch: A strong, characteristic absorption band is expected in the region of 1250-1300 cm⁻¹.
-
P-O-C Stretch: Bands corresponding to the P-O-C (ester) linkage are expected around 1000-1050 cm⁻¹.[10]
-
O-H Stretch: A very broad and strong band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded -OH groups of the dihydrogen phosphate moiety.[11]
-
C-H Stretch/Bend: Absorptions corresponding to the isopropyl group's C-H bonds will be present around 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this compound.
-
Parent Ion: The expected parent ion would be the deprotonated molecule [M-H]⁻ at m/z 139.
-
Fragmentation: Collision-induced dissociation (CID) of organophosphates often results in the neutral loss of the phosphate group or parts thereof.[12] A characteristic fragmentation might involve the loss of H₃PO₄.
-
Safety, Handling, and Storage
Given its corrosive and toxic properties, handling isopropyl dihydrogen phosphate requires strict adherence to safety protocols.[3][4]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full body coverage when handling larger quantities.
Handling and Engineering Controls
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: Have appropriate spill kits containing a neutral absorbent material readily available. Do not use combustible materials to absorb spills.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid contact with incompatible materials like strong reducing agents, strong oxidizers, and metals.
Storage
-
Container: Store in a tightly closed, corrosion-resistant container.
-
Conditions: Keep in a cool, dry, well-ventilated place away from heat, sources of ignition, and direct sunlight.
-
Segregation: Store away from incompatible materials.
Figure 5: Summary of Key Safety and Handling Protocols.
Applications and Context
Isopropyl dihydrogen phosphate serves primarily as a specialty chemical. Its known and potential applications include:
-
Flame Retardants: As with many organophosphate esters, it can be used in the formulation of flame-retardant materials.[]
-
Chemical Intermediate: It serves as a precursor for the synthesis of more complex organophosphorus compounds, including potential prodrugs where the phosphate group enhances water solubility.[9]
-
Biological Research: It is recognized as a phosphoantigen, indicating a role in immunological studies.[4]
References
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Hydrolysis of ester phosphates mediated by a copper complex. (2023). Physical Chemistry Chemical Physics, 25, 18652-18658. Available at: [Link]
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Evans, M. (2019, November 12). 22.04 Hydrolysis of Phosphoesters. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2022, July 20). 9.7: Hydrolysis of Organic Phosphates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Monoisopropyl phosphate. PubChem. Retrieved from [Link]
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PubChemLite. (n.d.). Isopropyl dihydrogen phosphate (C3H9O4P). Retrieved from [Link]
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ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]
- Torres-Boy, A. Y., et al. (2024). Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. The Journal of Physical Chemistry A.
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ResearchGate. (n.d.). 13C-NMR spectra of isopropyl alcohol extracts. Retrieved from [Link]
- The Royal Society of Chemistry. (2014, March 13). 1H NMR of COMPOUND.
- Frontiers. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules.
- Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers.
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ResearchGate. (2024, May 21). Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. Retrieved from [Link]
- Chemical Communications (RSC Publishing). (n.d.).
- PubMed Central. (2025, November 17).
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